2-Isocyanosuccinic acid dimethyl ester
Overview
Description
2-Isocyanosuccinic acid dimethyl ester is an organic compound with the molecular formula C7H9NO4 It is a derivative of succinic acid, where the hydrogen atoms of the carboxyl groups are replaced by methyl groups, and one of the carboxyl groups is further modified to an isocyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isocyanosuccinic acid dimethyl ester can be synthesized from aspartic acid, N-formyl-, 1,4-dimethyl ester.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of standard organic synthesis techniques
Chemical Reactions Analysis
Types of Reactions: 2-Isocyanosuccinic acid dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the isocyano group to other functional groups, such as amines.
Substitution: The ester groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-Isocyanosuccinic acid dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be utilized in the study of enzyme mechanisms and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-isocyanosuccinic acid dimethyl ester involves its interaction with various molecular targets. The isocyano group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity makes it useful in modifying biomolecules and studying enzyme mechanisms. The ester groups can also undergo hydrolysis, releasing the corresponding acids and alcohols .
Comparison with Similar Compounds
Dimethyl fumarate: Another ester derivative with applications in medicine, particularly in the treatment of multiple sclerosis.
Dimethyl 2-isocyanosuccinate: A closely related compound with similar chemical properties.
Uniqueness: 2-Isocyanosuccinic acid dimethyl ester is unique due to the presence of both ester and isocyano functional groups, which provide a versatile platform for various chemical transformations. Its ability to undergo multiple types of reactions makes it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
dimethyl 2-isocyanobutanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-8-5(7(10)12-3)4-6(9)11-2/h5H,4H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXWGHUWPDLSEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374798 | |
Record name | 2-Isocyanosuccinic acid dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
730964-72-4 | |
Record name | 2-Isocyanosuccinic acid dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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